molecular formula C13H21NO B13305471 (3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL

(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL

Cat. No.: B13305471
M. Wt: 207.31 g/mol
InChI Key: MJDGCGWYWYSKMH-LBPRGKRZSA-N
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Description

(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a suitable chiral amine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 4-tert-butylbenzaldehyde with a chiral amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives, such as amides or carbamates, using reagents like acyl chlorides or isocyanates.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Acyl chlorides, isocyanates, or other electrophilic reagents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Amides, carbamates, or other substituted derivatives.

Scientific Research Applications

(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(4-Aminophenyl)piperidine-1-carboxylate: This compound shares a similar structural motif with a tert-butyl-substituted phenyl group and an amino group.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group and an amino functionality, used in different chemical contexts.

Uniqueness

(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL is unique due to its specific chiral center and the combination of functional groups, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(3S)-3-amino-3-(4-tert-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m0/s1

InChI Key

MJDGCGWYWYSKMH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CCO)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

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